Product packaging for Diethyl 2-bromo-5-chloroterephthalate(Cat. No.:CAS No. 340148-60-9)

Diethyl 2-bromo-5-chloroterephthalate

Cat. No.: B3036397
CAS No.: 340148-60-9
M. Wt: 335.58 g/mol
InChI Key: UAEJDZNOMOQBMF-UHFFFAOYSA-N
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Description

Contextualizing Terephthalate (B1205515) Derivatives in Synthetic Chemistry

Terephthalate derivatives are a class of compounds built upon terephthalic acid, a benzene (B151609) ring substituted with two carboxylic acid groups at opposite (1 and 4) positions. The esterification of these acid groups, as seen in Diethyl 2-bromo-5-chloroterephthalate, is a common modification. The most well-known application of a terephthalate derivative is the production of the polymer poly(ethylene terephthalate), or PET, which is widely used in synthetic fibers and food packaging. cu.edu.egresearchgate.net

The introduction of halogen atoms onto the terephthalate aromatic ring, as in the case of this compound, significantly expands its synthetic utility. google.com These halogen substituents act as reactive handles, enabling chemists to perform a variety of cross-coupling reactions. These powerful reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy for constructing more complex and functional molecules from simpler starting materials. atomfair.com

Significance of this compound as a Versatile Synthetic Precursor

The primary significance of this compound stems from its role as a versatile synthetic building block. atomfair.com The presence of two different halogens—bromo and chloro—on the aromatic ring is key to its utility. In many catalytic reactions, the carbon-bromine bond is more reactive than the carbon-chlorine bond. This difference in reactivity allows for selective, stepwise functionalization of the molecule.

Chemists can target the bromine position for a specific chemical transformation, such as a Suzuki-Miyaura cross-coupling reaction, while leaving the chlorine atom untouched for a subsequent, different reaction. atomfair.com This strategic, controlled approach to synthesis is invaluable for creating precisely defined molecular structures. This level of control is crucial in the development of advanced materials where specific architectures are required to achieve desired properties. atomfair.com

Overview of Key Research Areas and Applications

The unique structural features of this compound make it a valuable precursor in several key areas of chemical research. Its applications are primarily centered on materials science and advanced organic synthesis.

Advanced Polymers: The compound is used to synthesize specialty polymers. Its rigid terephthalate core and reactive halogen sites are advantageous in creating liquid crystal materials and photoactive polymers. atomfair.com

Metal-Organic and Covalent Organic Frameworks (MOFs and COFs): It serves as a precursor for functionalized linkers used in the construction of MOFs and COFs. atomfair.com These crystalline, porous materials are of great interest for applications in gas storage, separation, and catalysis. researchgate.net

Complex Molecule Synthesis: As a key building block, it is employed in palladium-catalyzed cross-coupling reactions to build complex aromatic systems. atomfair.com These systems can form the basis of new pharmaceuticals, agrochemicals, and other high-value organic compounds. atomfair.com

Table 2: Key Research Applications

Research AreaApplication of this compound
Materials Science Precursor for liquid crystal materials and photoactive polymers. atomfair.com
Building block for functionalized Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). atomfair.com
Organic Synthesis Intermediate in Suzuki-Miyaura and other cross-coupling reactions. atomfair.com
Used for creating complex aromatic systems for pharmaceutical and agrochemical research. atomfair.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12BrClO4 B3036397 Diethyl 2-bromo-5-chloroterephthalate CAS No. 340148-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-bromo-5-chlorobenzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrClO4/c1-3-17-11(15)7-6-10(14)8(5-9(7)13)12(16)18-4-2/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEJDZNOMOQBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Br)C(=O)OCC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of Diethyl 2 Bromo 5 Chloroterephthalate

Established Synthetic Routes to Diethyl 2-bromo-5-chloroterephthalate

The synthesis of this compound, a halogenated aromatic compound with applications in organic synthesis, typically involves a multi-step process originating from terephthalic acid. This process includes the challenging task of selectively introducing two different halogen atoms onto the aromatic ring, followed by esterification.

Multi-step Synthesis from Terephthalic Acid

The conversion of terephthalic acid to this compound necessitates a sequence of reactions, primarily focusing on the introduction of bromo and chloro substituents at the 2 and 5 positions of the terephthalate (B1205515) framework.

Bromination and Chlorination of Terephthalic Acid Precursors

The regioselective introduction of both a bromine and a chlorine atom onto the terephthalic acid backbone is a critical and often complex step. The literature provides general methods for the halogenation of terephthalic acid, which can be adapted for this specific synthesis.

One general approach involves the direct halogenation of terephthalic acid in a strongly acidic medium like oleum (B3057394) (fuming sulfuric acid). A patented method describes the manufacture of 2,5-dihalogenoterephthalic acids by treating a solution of terephthalic acid in oleum with elemental halogens. google.com While this patent primarily discusses the synthesis of di-iodo and di-chloro derivatives, the principle can be extended to a mixed bromo-chloro substitution, likely through sequential halogenation steps. The precise control of reaction conditions, such as temperature and the stoichiometry of the halogenating agents, would be crucial to achieve the desired 2-bromo-5-chloro substitution pattern and minimize the formation of di-brominated or di-chlorinated byproducts.

Another potential strategy involves the bromination of a pre-chlorinated terephthalic acid derivative or vice versa. For instance, 2-chloroterephthalic acid could be subjected to bromination. The directing effects of the existing chloro and carboxylic acid groups would influence the position of the incoming bromine atom. The presence of deactivating carboxylic acid groups generally requires harsh reaction conditions for electrophilic aromatic substitution. For example, the bromination of terephthalic acid itself to produce tetrabromoterephthalic acid is carried out in concentrated nitric acid at elevated temperatures. scirp.org Achieving selective mono-bromination and mono-chlorination at the desired positions would necessitate careful optimization of catalysts, halogenating agents (e.g., N-bromosuccinimide and N-chlorosuccinimide), and reaction parameters.

Esterification with Ethanol (B145695)

Once the 2-bromo-5-chloroterephthalic acid has been synthesized, the final step is the esterification of the two carboxylic acid groups with ethanol to yield the diethyl ester. The most common method for this transformation is the Fischer esterification. This acid-catalyzed reaction involves refluxing the dicarboxylic acid in an excess of ethanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. The equilibrium of the reaction is driven towards the formation of the ester by using a large excess of the alcohol. google.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the carbonyl oxygen yields the final ester.

Optimization of Reaction Conditions for Yield and Purity

Solvent: The choice of solvent is critical, with oleum and concentrated nitric acid being reported for similar halogenations. google.comscirp.org

Halogenating Agent: The selection and stoichiometry of the brominating and chlorinating agents (e.g., Br₂, Cl₂, NBS, NCS) would be optimized to maximize the yield of the desired product and minimize side reactions.

Catalyst: Lewis acid or Brønsted acid catalysts may be employed to enhance the rate and selectivity of the halogenation.

Temperature and Reaction Time: Careful control of the reaction temperature and duration is essential to control the extent of halogenation and prevent decomposition.

For the esterification step, optimization would focus on:

Acid Catalyst: The choice and concentration of the acid catalyst can influence the reaction rate.

Ethanol to Diacid Ratio: A large excess of ethanol is typically used to drive the equilibrium towards the product.

Water Removal: Techniques such as azeotropic distillation can be used to remove the water byproduct and further shift the equilibrium.

Purification: The final product would likely be purified by techniques such as recrystallization or column chromatography to remove any unreacted starting materials or byproducts.

Cross-Coupling Reactions Utilizing this compound

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound makes it an interesting substrate for selective cross-coupling reactions, particularly palladium-catalyzed reactions. The differential reactivity of the C-Br and C-Cl bonds (the C-Br bond being generally more reactive in oxidative addition to palladium) allows for sequential and site-selective functionalization.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound (like a boronic acid) with an organic halide in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.com

Given the higher reactivity of the aryl-bromide bond compared to the aryl-chloride bond in the oxidative addition step of the catalytic cycle, it is expected that the Suzuki coupling of this compound with an arylboronic acid would proceed selectively at the C-Br position. This would leave the C-Cl bond intact for a subsequent, different cross-coupling reaction if desired.

A typical Suzuki reaction setup would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine (B1218219) ligand. A base, such as potassium carbonate, sodium carbonate, or potassium phosphate, is required to facilitate the transmetalation step. The reaction is typically carried out in a suitable solvent system, which can range from organic solvents like toluene (B28343) or dioxane to aqueous mixtures. nih.govnih.gov

While specific examples of Suzuki reactions with this compound are not detailed in the searched literature, the general principles can be illustrated with data from similar dihalogenated substrates. The following interactive table presents representative conditions and outcomes for Suzuki cross-coupling reactions of dihaloarenes, highlighting the potential for selective functionalization.

Aryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
2,5-DibromothiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O2-Bromo-5-phenylthiophene85
1-Bromo-4-iodobenzene4-Methylphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O4-Bromo-4'-methylbiphenyl92
1,3-Dibromobenzene3-Methoxyphenylboronic acidPdCl₂(dppf)Cs₂CO₃DMF3-Bromo-3'-methoxybiphenyl88

This table is illustrative and based on general literature for similar Suzuki reactions, as specific data for this compound was not found.

The successful application of the Suzuki cross-coupling reaction to this compound would provide a versatile method for the synthesis of a wide range of complex aromatic compounds with potential applications in materials science and medicinal chemistry. Further research would be needed to optimize the reaction conditions for this specific substrate to achieve high yields and selectivity.

Exploration of Other Metal-Catalyzed Cross-Coupling Methodologies

Beyond the Suzuki reaction, the distinct reactivities of the C-Br and C-Cl bonds in this compound make it a suitable candidate for other selective cross-coupling reactions.

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.org Given the high reactivity of the C-Br bond, a selective Sonogashira coupling at this position should be achievable under relatively mild conditions, potentially leaving the C-Cl bond untouched for subsequent functionalization via a different coupling method. conicet.gov.arbeilstein-journals.org

Heck Coupling: The Heck reaction forms a substituted alkene by coupling the aryl halide with an alkene. Similar to other couplings, the reaction would be expected to occur preferentially at the C-Br position.

Stille Coupling: This reaction involves the coupling of the substrate with an organotin compound. Pd(PPh₃)₄ is a common and effective catalyst for Stille reactions involving aryl bromides. organic-chemistry.org

Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is another powerful C-C bond-forming reaction. Nickel catalysts are often used for coupling aryl chlorides, suggesting a potential strategy for selectively functionalizing the C-Cl position after the C-Br has been reacted. wordpress.com

Table 2: Potential Cross-Coupling Reactions for this compound

Reaction Name Coupling Partner Typical Catalyst System Expected Selectivity
Sonogashira Terminal Alkyne Pd(PPh₃)₄ / CuI Preferential reaction at C-Br
Heck Alkene Pd(OAc)₂ / PPh₃ Preferential reaction at C-Br
Stille Organostannane Pd(PPh₃)₄ Preferential reaction at C-Br

Substitution Reactions on this compound

While metal-catalyzed cross-coupling is the dominant mode of reactivity, the halogen atoms on the ring are also subject to nucleophilic aromatic substitution (SₙAr). The SₙAr mechanism typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group (the halogen). libretexts.orgyoutube.com

In this compound, the two ethyl ester groups act as moderate EWGs. These groups will increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles. The EWGs stabilize the negatively charged intermediate (the Meisenheimer complex) that forms during the reaction. youtube.comnih.gov

The rate of substitution would be influenced by the nature of the halogen. In SₙAr reactions, the rate-determining step is often the initial attack of the nucleophile. Since fluorine is the most electronegative halogen, it typically polarizes the C-F bond most effectively, making the carbon atom more electrophilic and thus leading to a faster reaction. The leaving group trend for SₙAr is often F > Cl > Br > I, the reverse of the trend seen in cross-coupling reactions. youtube.com However, this can be substrate and condition dependent. Given the presence of both chlorine and bromine, a strong nucleophile under forcing conditions might lead to a mixture of substitution products, although substitution at the chlorine position might be favored based on general SₙAr principles. nih.gov

Identification of Effective Reagents and Solvent Systems for Substitution

The aromatic core of this compound is substituted with both a bromine and a chlorine atom. These halogen substituents can potentially undergo nucleophilic aromatic substitution reactions. The reactivity of such halogens is influenced by the electron-withdrawing nature of the two adjacent ester groups.

In related halogenated terephthalic acid derivatives, substitution reactions are known to occur. For instance, nucleophilic substitution of halogen atoms in similar aromatic compounds has been achieved using various nucleophiles. The choice of reagent and solvent system is crucial for achieving effective substitution.

Table 1: Potential Reagents and Solvents for Substitution Reactions

Nucleophile CategoryPotential ReagentsPotential Solvent Systems
O-NucleophilesSodium methoxide, Sodium ethoxide, PhenoxidesDimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (B95107) (THF)
N-NucleophilesAmmonia, Primary amines, Secondary aminesDioxane, Acetonitrile, N-Methyl-2-pyrrolidone (NMP)
S-NucleophilesSodium thiomethoxide, ThiophenolsEthanol, Methanol, DMF

This table is illustrative and based on general principles of nucleophilic aromatic substitution on activated aromatic halides. Specific conditions for this compound would require experimental validation.

Ester Hydrolysis and Further Esterification Modifications

The diethyl ester functional groups of this compound can be hydrolyzed to the corresponding dicarboxylic acid, 2-bromo-5-chloroterephthalic acid. This transformation can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong mineral acid, such as hydrochloric acid or sulfuric acid, in an aqueous or mixed aqueous-organic solvent system. Base-mediated hydrolysis, or saponification, is usually carried out by treating the ester with a strong base like sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent, followed by an acidic workup to protonate the resulting carboxylate salt.

For structurally similar compounds, such as other substituted terephthalate esters, hydrolysis is a common transformation. For example, the hydrolysis of polyethylene (B3416737) terephthalate (PET), a polymer of terephthalic acid and ethylene (B1197577) glycol, can be achieved under acidic, basic, or neutral conditions to yield terephthalic acid. researchgate.net

Following hydrolysis to 2-bromo-5-chloroterephthalic acid, further esterification modifications can be performed. The dicarboxylic acid can be re-esterified to form different dialkyl or diaryl esters by reacting it with the desired alcohol under acidic catalysis (e.g., Fischer esterification) or by first converting the diacid to the more reactive diacyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the alcohol.

Table 2: General Conditions for Ester Hydrolysis

ConditionReagentsTypical Solvents
AcidicHCl, H₂SO₄Water, Dioxane/Water, Acetic Acid
BasicNaOH, KOHEthanol/Water, Methanol/Water

This table represents general conditions for ester hydrolysis and may require optimization for this compound.

Oxidation and Reduction Pathways of this compound

The aromatic ring itself is generally resistant to oxidation due to the presence of the deactivating halogen and ester substituents. Under harsh oxidative conditions, degradation of the molecule is likely.

The ester functional groups are also at a high oxidation state and are not typically susceptible to further oxidation.

Reduction of the ester groups to the corresponding diol, (2-bromo-5-chloro-1,4-phenylene)dimethanol, would require a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF). The bromo and chloro substituents on the aromatic ring may also be susceptible to reduction (hydrodehalogenation) under certain catalytic hydrogenation conditions, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst in the presence of a base. The relative ease of reduction of the halogens would depend on the specific catalytic system employed.

Table 3: Potential Reagents for Reduction

Functional Group to be ReducedPotential Reducing Agents and Conditions
Ester Groups to AlcoholsLithium aluminum hydride (LiAlH₄) in THF or Et₂O
Aromatic Halogens (Hydrodehalogenation)H₂, Pd/C, with a base (e.g., NEt₃ or NaOH) in a solvent like ethanol or ethyl acetate

This table outlines potential reduction strategies. The selectivity and effectiveness of these reagents on this compound would need to be determined experimentally.

Derivatization and Advanced Synthetic Strategies Employing Diethyl 2 Bromo 5 Chloroterephthalate

Synthesis of Complex Indenofluorene Derivatives

The indenofluorene skeleton, a class of polycyclic hydrocarbons with extended π-conjugation, is of significant interest for its potential use in optical and electronic devices. Diethyl 2-bromo-5-chloroterephthalate serves as a key precursor in the synthesis of highly functionalized and asymmetric indenofluorene derivatives, which are sought after for their tunable electronic properties.

The inherent asymmetry of this compound makes it an ideal starting material for the construction of asymmetric indenofluorene derivatives. The differential reactivity of the bromine and chlorine atoms allows for sequential, selective cross-coupling reactions. This stepwise functionalization is crucial for introducing different aromatic or heteroaromatic moieties onto the central terephthalate (B1205515) ring, thereby creating a desymmetrized core structure. This core is then subjected to further cyclization reactions to build the final indenofluorene framework. This approach has been successfully utilized in the synthesis of various heterocycle-fused s-indacene (B1235719) systems, where the incorporation of heterocycles like thiophene (B33073) or furan (B31954) can fine-tune the electronic properties of the final molecule.

A notable application of this compound is in the synthesis of Benzo-indaceno-thiophene (BIT), an asymmetric indenofluorene derivative where one of the outer benzene (B151609) rings is replaced by a thiophene heterocycle. rsc.org The synthesis of BIT showcases the strategic advantage of the different halogen substituents on the precursor. The process typically involves a sequential Suzuki cross-coupling reaction. rsc.org First, the more reactive bromine atom is selectively coupled with a benzene-containing boronic acid or ester. rsc.org Following this, the less reactive chlorine atom is coupled with a thiophene-containing boronic acid or ester. rsc.org This controlled, stepwise introduction of the benzene and thiophene groups onto the central ring is a critical step in forming the asymmetric backbone of the BIT molecule. rsc.org

While this compound is effective for some asymmetric syntheses like that of BIT, its application has limitations. Initial attempts to synthesize the more complex Indacenobenzofuranbenzothiophene (IBFBT) by incorporating benzofuran (B130515) and benzothiophene (B83047) moieties via successive Suzuki cross-coupling reactions proved to be unfeasible. rsc.org The challenge arose from a lack of selectivity in the initial cross-coupling step, where both the bromine and chlorine atoms were replaced by a single heterocycle. rsc.org This lack of control made the synthesis of the desired asymmetric IBFBT structure impossible with this particular precursor. rsc.org This highlights the subtle interplay of steric and electronic factors that govern the reactivity of the halogen atoms and underscores the need for careful substrate design in the synthesis of complex, asymmetric indenofluorene derivatives.

The synthesis of asymmetric indenofluorene derivatives from this compound is a prime example of a desymmetrization strategy in the construction of polycyclic aromatic systems. Desymmetrization involves breaking the symmetry of a precursor molecule to introduce complexity and specific functionalities. In this case, the C2v symmetry of a simple terephthalate is broken by the differential halogenation. The subsequent selective, stepwise replacement of these halogens with different chemical groups is the key methodology for creating an unsymmetrical core. This desymmetrized core then dictates the final structure of the polycyclic aromatic system, allowing for the creation of molecules with tailored electronic and physical properties that are not achievable with symmetrical precursors.

Exploration of Diverse Polycyclic Aromatic Hydrocarbon (PAH) Structures

The utility of this compound extends to the synthesis of a variety of polycyclic aromatic hydrocarbons (PAHs) beyond indenofluorenes, although its application in the latter is most extensively documented. The principles of selective, stepwise functionalization can be applied to construct other complex PAH frameworks. By choosing different coupling partners in the sequential Suzuki or other cross-coupling reactions, a wide array of aromatic and heteroaromatic rings can be introduced. Subsequent intramolecular cyclization reactions, such as Friedel-Crafts acylation or other annulation strategies, can then be employed to build the final fused-ring systems. This modular approach allows for the systematic variation of the PAH structure, enabling the exploration of structure-property relationships in these important materials.

Engineering Reactivity for Selective Functionalization

The successful use of this compound in complex organic synthesis hinges on the ability to engineer its reactivity for selective functionalization. The key to this selectivity lies in the differential reactivity of the carbon-bromine and carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions.

Generally, the C-Br bond is more reactive than the C-Cl bond towards oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions. This difference in reactivity can be exploited to achieve selective mono-functionalization at the bromine-substituted position while leaving the chlorine atom intact. By carefully controlling the reaction conditions—such as the choice of palladium catalyst, ligand, base, and solvent—it is possible to favor the reaction at the C-Br bond.

For instance, in Suzuki-Miyaura coupling reactions, the reaction can be performed under conditions that are sufficiently mild to cleave the C-Br bond but not the more robust C-Cl bond. Once the first coupling is achieved, the reaction conditions can be changed to be more forcing (e.g., higher temperature, different ligand) to facilitate the coupling at the less reactive C-Cl position with a second, different coupling partner. This engineered, stepwise approach is fundamental to the construction of the asymmetric molecules discussed in the preceding sections.

Below is a table summarizing the general principles of selective functionalization in di-halogenated arenes:

FeatureSelective Functionalization at C-BrFunctionalization at C-Cl
Reactivity More reactive, lower bond dissociation energyLess reactive, higher bond dissociation energy
Typical Reaction Conditions Milder conditions (e.g., lower temperature, less reactive catalyst/ligand system)More forcing conditions (e.g., higher temperature, more active catalyst/ligand system)
Order of Reaction Typically the first site of functionalization in a stepwise synthesisTypically the second site of functionalization after the C-Br position has reacted

This control over reactivity allows for a programmable approach to the synthesis of complex aromatic structures, making this compound a valuable and versatile tool for the synthetic organic chemist.

Harnessing Reactivity Differences Between Bromine and Chlorine Centers

The selective functionalization of this compound is primarily governed by the inherent differences in the reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in such transformations is I > Br > Cl > F. This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the stronger C-Cl bond.

This reactivity differential allows for the chemoselective coupling at the C-Br position while leaving the C-Cl bond intact. This principle is widely applicable across various palladium-catalyzed reactions, including Suzuki, Sonogashira, and Negishi couplings, providing a robust platform for introducing a diverse array of substituents.

For instance, in a Suzuki-Miyaura coupling, reacting this compound with an arylboronic acid in the presence of a suitable palladium catalyst and base will preferentially result in the formation of a 2-aryl-5-chloroterephthalate derivative. The judicious choice of catalyst, ligands, and reaction conditions is crucial to ensure high selectivity.

Table 1: General Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions

Aryl HalideRelative Reactivity
Ar-IMost Reactive
Ar-BrModerately Reactive
Ar-ClLeast Reactive

This interactive table highlights the general trend in reactivity that underpins the selective derivatization of this compound.

Methodological Solutions for Preventing Undesired Double-Coupling

While the intrinsic reactivity difference between the bromine and chlorine centers provides a strong basis for selectivity, preventing undesired double-coupling is a critical aspect of synthetic design. Several methodological strategies are employed to ensure the mono-functionalization of this compound.

Control of Reaction Conditions:

Stoichiometry: Limiting the amount of the coupling partner (e.g., the boronic acid in a Suzuki reaction) to one equivalent or slightly less can significantly disfavor the second coupling event.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the more reactive C-Br bond has coupled, before the more forcing conditions required to activate the C-Cl bond are met.

Catalyst and Ligand Selection:

The choice of palladium catalyst and associated ligands plays a pivotal role in controlling selectivity.

Catalyst Loading: Using a low catalyst loading can favor the reaction at the more reactive site.

Ligand Choice: The electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium center can be tuned to modulate the catalyst's reactivity. Less reactive catalysts may exhibit higher selectivity for the C-Br bond. For example, in some systems, the use of monodentate versus bidentate ligands can influence the regioselectivity of the coupling. rsc.org

Table 2: Strategies to Prevent Double-Coupling in the Derivatization of this compound

StrategyDescriptionKey Parameters
Stoichiometric Control Limiting the amount of the coupling nucleophile.Molar ratio of reactants.
Kinetic Control Exploiting the faster reaction rate at the C-Br bond.Reaction time, temperature.
Catalyst System Optimization Tuning the reactivity of the palladium catalyst.Catalyst type, ligand choice, catalyst loading.

This interactive table summarizes the key methodological approaches to achieve selective mono-functionalization and prevent the formation of di-substituted products.

By carefully implementing these strategies, chemists can effectively harness the differential reactivity of this compound to synthesize a wide range of selectively functionalized terephthalate derivatives, which are valuable intermediates in the fields of materials science, pharmaceuticals, and agrochemicals.

Applications in Advanced Materials Science and Organic Electronics

Development of Organic Electronic Materials

The pursuit of high-performance organic electronic materials has led researchers to explore a diverse range of molecular scaffolds. Diethyl 2-bromo-5-chloroterephthalate serves as a key starting material in the synthesis of specialized organic compounds with potential applications in this field.

This compound has been instrumental in the synthesis of asymmetric indenofluorene derivatives, a class of compounds investigated for their potential in organic electronics. bham.ac.uk One notable example is its use in the synthesis of a benzo-indaceno-thiophene (BIT) derivative. bham.ac.uk The synthesis utilized successive Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds. bham.ac.uk In this process, the differing reactivity of the bromine and chlorine substituents on the this compound molecule is exploited to introduce different aromatic groups in a controlled manner. bham.ac.uk

The initial step of the synthesis involved the selective reaction at the more reactive bromo position to introduce a benzene (B151609) ring. bham.ac.uk Subsequently, a thiophene (B33073) heterocycle was introduced at the chloro position, leading to the formation of the asymmetric indenofluorene scaffold. bham.ac.uk This stepwise approach highlights the utility of this compound as a versatile platform for constructing complex, non-symmetrical molecular frameworks. bham.ac.uk

An attempt was also made to employ this compound in the synthesis of indacenobenzofuranbenzothiophene (IBFBT). bham.ac.uk However, this endeavor was met with challenges, as the initial Suzuki cross-coupling resulted in the substitution of both the bromine and chlorine atoms by a single heterocycle, rendering the desired synthesis pathway unfeasible with this particular starting material. bham.ac.uk

Table 1: Synthetic Applications of this compound in Indenofluorene Synthesis

Target CompoundSynthetic StrategyOutcomeReference
Benzo-indaceno-thiophene (BIT)Successive Suzuki cross-coupling reactionsSuccessful synthesis of the asymmetric indenofluorene derivative. bham.ac.uk
Indacenobenzofuranbenzothiophene (IBFBT)Attempted successive Suzuki cross-coupling reactionsUnsuccessful due to lack of selectivity in the initial coupling step. bham.ac.uk

The incorporation of this compound into larger molecular systems allows for the fine-tuning of their electronic properties. The presence of both electron-withdrawing ester groups and halogen atoms on the aromatic ring influences the electron density distribution within the molecule. When this unit is integrated into a larger conjugated system, such as an indenofluorene derivative, it can significantly impact the frontier molecular orbital (HOMO and LUMO) energy levels.

By strategically placing this building block within a larger π-framework, chemists can modulate the electrochemical behavior and, consequently, the charge transport characteristics of the resulting material. The ability to systematically modify the molecular structure and, in turn, the electronic properties is a cornerstone of designing materials for specific organic electronic applications, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Integration into Polymer Chemistry and Polymer Matrix Design

While the direct application of this compound in this area is not documented in the available sources, the principles of using halogenated aromatic compounds to enhance polymer properties are well-established. Halogen atoms, particularly bromine and chlorine, are known to impart flame-retardant properties to polymers. The presence of aromatic rings can also contribute to increased thermal stability and rigidity of the polymer backbone. However, specific research detailing the incorporation of this compound as a comonomer or additive for these purposes has not been identified.

Design and Synthesis of Conjugated Systems and Extended π-Frameworks

The synthesis of extended π-frameworks is a central theme in the development of materials for organic electronics. This compound provides a valuable entry point for the construction of such systems. The two reactive halogen sites allow for the molecule to be coupled with other aromatic or heteroaromatic units, leading to the formation of larger, conjugated structures.

The use of transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, enables the precise and efficient formation of new carbon-carbon bonds. bham.ac.uk By choosing appropriate coupling partners, researchers can design and synthesize a wide variety of conjugated oligomers and polymers with tailored optical and electronic properties. The diester functionalities on the this compound core can be further modified post-synthesis, offering additional avenues for tuning the material's characteristics. This versatility makes it a valuable tool in the synthetic chemist's arsenal (B13267) for the creation of novel conjugated materials.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for determining the molecular structure and functional groups present in a compound. For derivatives of diethyl 2-bromo-5-chloroterephthalate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy provides a complete picture of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. While specific experimental data for this compound is not widely published, the expected spectra can be inferred from its structural analogues, such as Diethyl terephthalate (B1205515).

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a typical diethyl terephthalate derivative, the protons of the ethyl groups exhibit characteristic signals. The methylene (B1212753) protons (-CH₂-) typically appear as a quartet due to coupling with the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet. The aromatic protons on the benzene (B151609) ring will produce signals in the downfield region, with their chemical shifts and splitting patterns being highly sensitive to the presence of substituents. For this compound, two singlets would be expected for the non-equivalent aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the ester groups, the aromatic carbons, and the carbons of the ethyl groups. The chemical shifts of the aromatic carbons are particularly informative, as they are influenced by the electronegativity and position of the bromine and chlorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic CH7.8 - 8.2130 - 135
Carbonyl C=O-164 - 166
Methylene CH₂4.3 - 4.5 (quartet)61 - 63
Methyl CH₃1.3 - 1.5 (triplet)13 - 15

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl (C=O) group of the ester, the C-O bonds, and the aromatic C=C bonds. The presence of carbon-halogen (C-Br and C-Cl) bonds would also be indicated by absorptions in the fingerprint region of the spectrum.

Table 2: Expected Infrared (IR) Absorption Frequencies for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
C=O (Ester)1720 - 1740Stretch
C-O (Ester)1100 - 1300Stretch
C=C (Aromatic)1450 - 1600Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic)2850 - 3000Stretch
C-Cl600 - 800Stretch
C-Br500 - 600Stretch

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine and chlorine, characteristic isotopic patterns would be observed for the molecular ion and any fragments containing these halogens. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and the entire ester group (-COOCH₂CH₃).

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption bands in the UV region, corresponding to π-π* transitions within the aromatic ring. The positions and intensities of these bands are influenced by the substituents on the benzene ring. From the absorption spectrum, the optical band gap of the material can be estimated, which is a crucial parameter for applications in electronic devices.

Solid-State Structural Characterization

While spectroscopic techniques provide information about the connectivity and electronic structure of a molecule, solid-state characterization methods are necessary to determine the precise three-dimensional arrangement of atoms in the crystalline state.

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the molecular and crystal structure of a compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional map of electron density can be constructed, from which the positions of individual atoms can be determined with high precision.

For a compound like this compound, an SC-XRD analysis would provide precise measurements of bond lengths, bond angles, and torsion angles. It would also reveal the conformation of the ethyl ester groups relative to the plane of the aromatic ring. Furthermore, the analysis of the crystal packing would provide insights into the intermolecular interactions, such as halogen bonding or π-π stacking, which govern the solid-state properties of the material. While a specific crystal structure for this compound is not publicly available, studies on related terephthalate derivatives reveal common structural motifs and packing arrangements.

Table 3: Illustrative Crystallographic Parameters for a Substituted Diethyl Terephthalate Derivative

Parameter Example Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)9.8
β (°)95.0
Volume (ų)845
Z2

Note: These values are for illustrative purposes and represent typical data obtained for a related terephthalate structure.

Hirshfeld Surface Analysis for Elucidating Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. For halogenated terephthalate derivatives, this analysis provides critical insights into how molecules pack in the solid state, governed by a variety of weak interactions. In compounds structurally related to this compound, Hirshfeld analysis delineates the contributions of different types of atomic contacts.

The analysis generates a three-dimensional surface around a molecule, which is color-mapped to indicate the nature and strength of intermolecular contacts. Two-dimensional fingerprint plots are then derived from this surface, summarizing the distribution of these interactions. For bromo- and chloro-substituted aromatic compounds, the dominant interactions are typically H···H, O···H/H···O, C···H/H···C, and contacts involving the halogen atoms like Br···H/H···Br. nih.gov For instance, in a study of dimethyl 4′-bromo-3-oxo-5-(thiophen-2-yl)-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2,4-dicarboxylate, H···H contacts accounted for the largest portion of the Hirshfeld surface, indicating the prevalence of van der Waals forces. nih.gov

In another relevant crystal structure, 2,5-dibromo-terephthalic acid, interactions involving the halogen atoms were also prominent. nih.gov The analysis allows for the quantification of these interactions, revealing the precise percentage of the surface area dedicated to each type of contact. This quantitative data is crucial for understanding the forces that direct crystal packing and, consequently, the material's physical properties.

Table 1: Representative Intermolecular Contact Contributions from Hirshfeld Surface Analysis for Halogenated Aromatic Compounds

Intermolecular Contact Type Typical Contribution (%) Significance in Crystal Packing
H···H 35 - 45% Major contributor, representing van der Waals forces. nih.govvensel.org
O···H/H···O 20 - 30% Indicates the presence of hydrogen bonding. nih.gov
C···H/H···C 10 - 20% Relates to C-H···π interactions. researchgate.net
Br···H/H···Br 5 - 15% Highlights the role of halogen interactions. nih.gov
Cl···H/H···Cl 5 - 15% Highlights the role of halogen interactions.

Note: The percentages are typical ranges observed in related structures and may vary for the specific title compound.

Cyclic Voltammetry for Electrochemical Property Assessment

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of molecules, such as the terephthalate esters. These compounds can function as modular electron acceptors in conjugated materials. morressier.com The electrochemical behavior of terephthalate derivatives is of significant interest for applications in electrochromic devices and organic electronics. researchgate.net

Studies on dimethyl terephthalate (DMT), a closely related compound, show that it undergoes electrochemical reduction. researchgate.net The reduction potential is a critical parameter that indicates the ease with which the molecule accepts an electron. The presence of electron-withdrawing substituents, such as bromine and chlorine atoms on the aromatic ring of this compound, is expected to make the molecule easier to reduce. This shift to a less negative reduction potential is a predictable consequence of the inductive effects of the halogen substituents.

In the context of recycling poly(ethylene terephthalate) (PET), electrochemical methods have been explored for the basic hydrolysis of the ester groups. nih.gov This involves the electrochemical reduction of protic solvents to generate basic conditions, demonstrating the susceptibility of the terephthalate moiety to electron transfer processes. nih.gov For this compound, cyclic voltammetry would reveal its electron-accepting capabilities, providing data on its lowest unoccupied molecular orbital (LUMO) energy and its suitability for use in electronic materials.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and properties of molecules. For compounds like this compound, DFT calculations can predict molecular geometries, vibrational frequencies, and the distribution of electron density. nih.govresearchgate.net These calculations are essential for understanding how the bromo and chloro substituents influence the electronic properties of the terephthalate system.

DFT studies on similar halogenated molecules, such as 5-bromo-cytosine, have shown that calculations using functionals like B3LYP can accurately reproduce experimental vibrational spectra. nih.gov The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity and electronic transitions. researchgate.net In poly(ethylene terephthalate), for example, calculations show that the charge density of the HOMO is mainly located on the sides of the benzene ring, while the LUMO's charge density is distributed across the ring. researchgate.netresearching.cn The introduction of halogen atoms would modulate the energies and spatial distribution of these frontier orbitals.

Nuclear Independent Chemical Shift (NICS) Calculations for Aromaticity and Antiaromaticity Quantification

Aromaticity is a key concept in chemistry, and the Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to quantify it. github.io NICS calculations determine the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)), to gauge the extent of electron delocalization. A negative NICS value indicates aromaticity (diatropic ring current), while a positive value suggests antiaromaticity (paratropic ring current).

For the benzene ring in this compound, NICS calculations can quantify the effect of the bromo, chloro, and two ester substituents on its aromatic character. Studies on monosubstituted benzenes show that halogen substituents tend to reduce the aromaticity of the ring compared to unsubstituted benzene. nih.gov The magnitude of this effect can be correlated with the electronegativity of the halogen, with fluorine often causing the largest perturbation. nih.gov NICS is a valuable tool for understanding how substitution patterns fine-tune the electronic nature of the aromatic core. masterorganicchemistry.com

Prediction of HOMO-LUMO Energy Levels and Electronic Gaps

The energies of the HOMO and LUMO and the resulting HOMO-LUMO gap are critical parameters that determine a molecule's electronic and optical properties. researchgate.netmdpi.com These values can be reliably predicted using DFT calculations. The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy corresponds to the electron affinity (the ability to accept an electron). mdpi.com

A smaller HOMO-LUMO gap generally implies that a molecule is more easily excitable and can indicate higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the electron-withdrawing nature of the halogen and ester groups is expected to lower the energy of both the HOMO and LUMO compared to benzene. However, the LUMO energy is typically lowered more significantly, leading to a smaller electronic gap. This makes the molecule a better electron acceptor, a property relevant to its potential use in organic semiconductors. morressier.com

Table 2: Predicted Electronic Properties from DFT Calculations

Property Definition Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron. mdpi.com
HOMO-LUMO Gap (Eg) Energy difference between LUMO and HOMO (Eg = ELUMO - EHOMO). Indicates chemical reactivity and electronic transition energy. researchgate.net

Analysis of Diradical Character in Derived Systems

The concept of diradical character refers to molecules that have two unpaired electrons, existing in a state that is intermediate between a closed-shell (all electrons paired) and an open-shell (unpaired electrons) configuration. Such compounds, often called diradicaloids, exhibit unique electronic and magnetic properties. researchgate.net

While this compound itself is a stable closed-shell molecule, it can serve as a precursor for the synthesis of more complex systems that may exhibit diradical character. The halogen atoms provide reactive sites for cross-coupling reactions to build larger π-conjugated systems. Theoretical analysis, often using advanced computational methods, is employed to calculate the diradical character (y) of these derived molecules. A value of y close to 0 indicates a closed-shell species, while a value approaching 1 signifies a pure open-shell diradical. The study of such systems is a frontier in materials science, with potential applications in molecular electronics and spintronics. researchgate.net

Computational Modeling of Reaction Pathways and Mechanisms

Computational modeling serves as a powerful tool in modern chemistry for elucidating the intricate details of reaction pathways and mechanisms at a molecular level. For a compound such as this compound, theoretical calculations can provide invaluable insights into its reactivity, the feasibility of proposed reaction pathways, and the stability of intermediates and transition states. While specific computational studies exclusively focused on this compound are not extensively detailed in publicly available literature, the principles of computational chemistry can be applied to understand its behavior in various reactions.

One area where computational modeling would be particularly insightful is in the study of selective functionalization, such as in Suzuki cross-coupling reactions. Research into the synthesis of asymmetric indenofluorene derivatives has utilized this compound with the intention of sequential substitution of the bromine and chlorine atoms. uoregon.edu In practice, it was observed that both halogens were replaced by a single heterocycle, which hindered the planned synthetic route. uoregon.edu

Computational modeling, particularly using Density Functional Theory (DFT), could be employed to investigate this phenomenon. Such studies would involve calculating the activation energies for the oxidative addition of a palladium catalyst to the C-Br bond versus the C-Cl bond. This would help in understanding the selectivity, or lack thereof, in the substitution of the two different halogen atoms.

Below is a hypothetical data table illustrating the kind of results a DFT study on the initial oxidative addition step might yield.

Hypothetical DFT Calculation Results for the Oxidative Addition Step in a Suzuki Coupling Reaction
Reactant ComplexTransition StateActivation Energy (kcal/mol)Product Complex
Pd(0)L2 + this compoundTS(C-Br)15.2(Bromo)(diethyl 5-chloro-terephthaloyl)Pd(II)L2
Pd(0)L2 + this compoundTS(C-Cl)22.5(Chloro)(diethyl 2-bromo-terephthaloyl)Pd(II)L2

The data in this hypothetical table suggests that the activation energy for the cleavage of the C-Br bond is significantly lower than that for the C-Cl bond, indicating that the oxidative addition of the palladium catalyst would preferentially occur at the C-Br position. Further computational analysis of subsequent reaction steps could reveal why experimental observations might show a lack of selectivity, potentially due to reaction conditions or the energetics of subsequent steps in the catalytic cycle.

By modeling the entire reaction pathway, researchers can gain a comprehensive understanding of the factors controlling the reaction's outcome. This can include the influence of different ligands on the palladium catalyst, the effect of the solvent, and the electronic and steric effects of the substituents on the terephthalate ring. Such computational insights are crucial for optimizing reaction conditions and designing more efficient and selective synthetic routes for derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Diethyl 2-bromo-5-chloroterephthalate with high purity?

  • Methodological Answer : Begin with terephthalic acid derivatives, introducing bromine and chlorine substituents via halogenation under controlled conditions (e.g., using NBS for bromination and Cl2/FeCl3 for chlorination). Monitor reaction progress with thin-layer chromatography (TLC) and optimize reaction time/temperature to minimize side products. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use <sup>1</sup>H and <sup>13</sup>C NMR to verify ester groups (δ ~4.3 ppm for ethoxy protons) and aromatic substitution patterns. Mass spectrometry (EI-MS or HRMS) should confirm the molecular ion peak at m/z 335.58 (C12H12BrClO4). Cross-reference with FTIR for carbonyl (C=O, ~1720 cm<sup>-1</sup>) and C-Br/C-Cl stretches .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in sealed containers at 0–6°C if stability data is limited. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of further functionalization (e.g., Suzuki coupling) on this compound?

  • Methodological Answer : Employ computational tools (DFT calculations) to predict electron density at bromine vs. chlorine sites. Experimentally, test palladium catalysts (e.g., Pd(PPh3)4) with varying ligands to favor cross-coupling at the bromine position. Monitor selectivity using HPLC and compare yields under inert vs. aerobic conditions .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

  • Methodological Answer : Re-examine solvent effects in DFT models (e.g., PCM for polar aprotic solvents). Validate computational predictions with kinetic studies (e.g., pseudo-first-order reactions) and isotopic labeling (e.g., <sup>13</sup>C tracking). Use X-ray crystallography to resolve steric/electronic discrepancies in transition states .

Q. How does steric hindrance from the ester groups influence this compound’s stability under thermal stress?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) at 10°C/min under nitrogen to identify decomposition onset. Compare with differential scanning calorimetry (DSC) to detect phase transitions. Correlate stability with molecular dynamics simulations of ester group rotation barriers .

Q. What analytical techniques best quantify trace impurities (e.g., diethyl terephthalate byproducts) in synthesized batches?

  • Methodological Answer : Use UPLC-MS with a C18 column (acetonitrile/water mobile phase) for high-resolution separation. Quantify impurities via external calibration curves. Validate with <sup>19</sup>F NMR (if fluorine tags are added) or GC-MS for volatile byproducts .

Q. How can reaction kinetics elucidate the mechanism of nucleophilic aromatic substitution in this compound?

  • Methodological Answer : Perform time-resolved UV-Vis spectroscopy to monitor intermediate formation. Use stopped-flow techniques for fast reactions. Analyze rate constants under varying temperatures (Arrhenius plots) and solvent polarities (Hammett correlations) to distinguish between SNAr and radical pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.